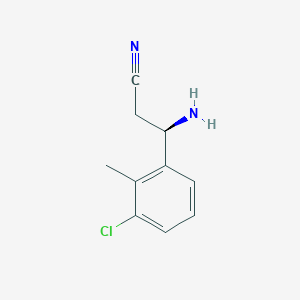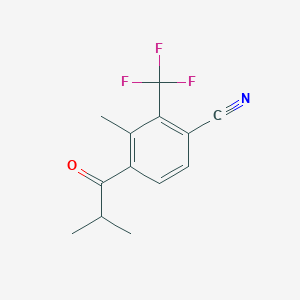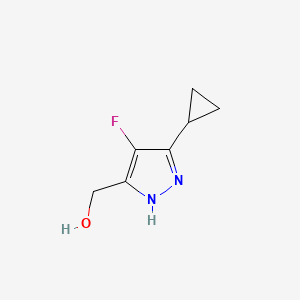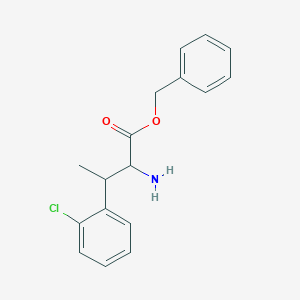![molecular formula C9H10BrNO B13055483 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic organic compound characterized by a fused furo-pyridine ring system with a bromine atom at the 6-position and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the following steps:
Formation of the Furo-Pyridine Ring System: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives.
Methylation: The methyl groups at the 1-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furo-pyridine ring system.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen atom, having a methyl group instead.
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen substitution at the 6-position.
Uniqueness
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications where halogenated derivatives are required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10BrNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
InChI Key |
DPLGJWNOSFOFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)


![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
